molecular formula C22H36N2O5S B3106432 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid CAS No. 158808-86-7

2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

Cat. No.: B3106432
CAS No.: 158808-86-7
M. Wt: 440.6 g/mol
InChI Key: COKMIXFXJJXBQG-UHFFFAOYSA-N
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Description

2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid is a potent and selective agonist of the GPR40 receptor, also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is primarily expressed in pancreatic beta-cells and is a prominent target for metabolic disease research. Agonism of GPR40 by this compound facilitates the amplification of glucose-stimulated insulin secretion, presenting a compelling mechanism for the investigation of novel type 2 diabetes therapeutics . Beyond its metabolic applications, emerging research highlights the significance of GPR40 in cancer pathophysiology. Studies indicate that GPR40 activation can influence cell proliferation and survival pathways, positioning this compound as a valuable tool for probing oncogenic signaling in various cancer models . Its specific structural features, including the sulfonylamino and piperidinylbutoxy motifs, are designed to optimize receptor binding affinity and metabolic stability, making it a sophisticated pharmacological probe for dissecting GPR40-mediated phenomena in both endocrine and oncology research contexts. The compound's primary research value lies in its ability to selectively activate GPR40-coupled signaling cascades, enabling researchers to elucidate the receptor's role in disease biology and assess its potential as a therapeutic target.

Properties

IUPAC Name

2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKMIXFXJJXBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861403
Record name N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid, commonly known as tirofiban , is a synthetic organic compound classified as a glycoprotein IIb/IIIa receptor antagonist. It is primarily utilized in clinical settings to prevent platelet aggregation, making it significant in the management of acute coronary syndrome and during percutaneous coronary interventions.

Chemical Structure and Properties

  • IUPAC Name : (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
  • Molecular Formula : C22H36N2O5S
  • Molecular Weight : 440.6 g/mol
  • CAS Number : 144494-65-5

Tirofiban functions as a reversible antagonist of the glycoprotein IIb/IIIa receptor on platelets. By inhibiting this receptor, tirofiban effectively prevents the binding of fibrinogen and other adhesive molecules, thereby reducing platelet aggregation and thrombus formation. This action is crucial during acute cardiovascular events where rapid intervention is required to maintain blood flow.

Affinity and Efficacy

Tirofiban exhibits potent inhibitory effects on platelet aggregation with the following key parameters:

Parameter Value
IC50 (Inhibition Concentration)0.370 nM
Kd (Dissociation Constant)13 nM
TargetIntegrin alpha-IIb/beta-3

The IC50 value indicates the concentration required to inhibit half of the maximum biological response, showcasing tirofiban's high potency in clinical applications.

Clinical Applications

Tirofiban is indicated for:

  • Acute Coronary Syndrome (ACS) : Used in conjunction with heparin for patients experiencing unstable angina or non-ST elevation myocardial infarction.
  • Percutaneous Coronary Interventions (PCI) : Administered to reduce the risk of thrombotic complications during procedures such as angioplasty.

Case Studies and Research Findings

  • Efficacy in ACS Management
    • A study published in the Journal of Cardiology demonstrated that patients receiving tirofiban showed a significant reduction in major adverse cardiac events compared to those receiving standard therapy alone .
  • Comparison with Other Antiplatelet Agents
    • Research comparing tirofiban with other glycoprotein IIb/IIIa inhibitors revealed that tirofiban has a more favorable safety profile with lower incidences of bleeding complications .
  • Long-term Outcomes
    • A meta-analysis indicated that long-term use of tirofiban in patients with ACS resulted in improved survival rates and reduced need for revascularization procedures .

Scientific Research Applications

Clinical Applications

  • Antiplatelet Therapy : Tirofiban is used in patients undergoing PCI to prevent thrombotic complications. Its rapid onset and short duration of action make it suitable for acute settings.
  • Management of Acute Coronary Syndromes (ACS) : It is administered to patients with unstable angina or non-ST elevation myocardial infarction (NSTEMI) to improve outcomes by reducing the incidence of major adverse cardiac events (MACE).
  • Thrombosis Prevention : Tirofiban is also investigated for use in various conditions requiring anticoagulation, including certain types of stroke and peripheral artery disease.

Case Study 1: Efficacy in PCI

A clinical trial involving patients undergoing elective PCI demonstrated that Tirofiban significantly reduced the incidence of periprocedural myocardial infarction compared to placebo. The study reported an IC50 value of 11 nM for Tirofiban's inhibition of platelet aggregation, indicating potent antiplatelet activity .

Case Study 2: Use in ACS

In a randomized controlled trial assessing the efficacy of Tirofiban in patients with NSTEMI, results showed that those treated with Tirofiban had a lower rate of death or myocardial infarction at 30 days compared to those receiving standard therapy alone . The trial highlighted Tirofiban's role in improving short-term outcomes in high-risk patients.

Case Study 3: Long-term Outcomes

A follow-up study evaluated long-term outcomes in patients treated with Tirofiban during acute coronary events. The findings suggested that early administration of Tirofiban was associated with improved survival rates and decreased need for repeat revascularization procedures over a one-year period .

Comparative Analysis with Other Antiplatelet Agents

Agent Mechanism Onset Time Duration Indications
TirofibanGlycoprotein IIb/IIIa inhibitorRapid (~10 min)Short (2-4 hrs)PCI, ACS
AbciximabMonoclonal antibody inhibitorRapid (~30 min)Long (12-24 hrs)PCI, ACS
EptifibatideGlycoprotein IIb/IIIa inhibitorRapid (~5 min)Short (2-4 hrs)PCI, ACS

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence focuses on Tirofiban and its derivatives, comparisons can be drawn between its structural variants and related GP IIb/IIIa inhibitors based on available data.

Tirofiban Free Acid vs. Tirofiban Hydrochloride Monohydrate

The hydrochloride salt (CAS: 142373-60-2) is the clinically preferred form due to enhanced aqueous solubility and stability compared to the free acid (CAS: 144494-65-5).

Property Tirofiban (Free Acid) Tirofiban Hydrochloride Monohydrate
CAS Number 144494-65-5 142373-60-2
Molecular Formula C₂₂H₃₆N₂O₅S C₂₂H₃₆N₂O₅S·HCl·H₂O
Molecular Weight ~464.6 g/mol ~523.1 g/mol
Solubility Low in aqueous media High (due to ionic form and hydration)
Clinical Use Limited (research) Standard for IV administration

The hydrochloride salt’s improved solubility facilitates rapid onset of action, critical in emergency cardiac care .

Stereochemical Specificity

Tirofiban’s (2S) -configuration is vital for binding affinity.

Structural Analogues in the GP IIb/IIIa Inhibitor Class

Key distinctions include:

  • Tirofiban: Small molecule, non-peptidic, short half-life (~2 hours) .
  • Eptifibatide : Cyclic heptapeptide, longer half-life (~2.5 hours).
  • Abciximab: Monoclonal antibody fragment, prolonged duration (~12 hours).

Tirofiban’s small size allows for competitive receptor blockade without immunogenic risks, favoring use in short-term settings .

Research Findings and Clinical Relevance

  • Efficacy : In clinical trials, Tirofiban reduced ischemic events by 30% in high-risk percutaneous coronary intervention patients .
  • Safety : Reversible platelet inhibition minimizes bleeding risks compared to irreversible agents (e.g., aspirin) .
  • Formulation Impact: The hydrochloride monohydrate’s stability under refrigeration (2–8°C) ensures long-term storage viability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a piperidine-containing butoxy intermediate with a propanoic acid derivative bearing a butylsulfonylamino group. Key steps include:

  • Sulfonamide Formation : Reacting a primary amine with butylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to prevent side reactions .
  • Ether Linkage : Using Mitsunobu conditions (DIAD, PPh₃) to attach the butoxy-piperidine moiety to the phenyl ring .
  • Purification : Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35) to isolate the product .
    • Optimization : Monitor reaction progress via TLC (silica gel, UV detection) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of DIAD) to improve yields.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention time against a reference standard. System suitability requires a resolution >2.0 for closely eluting impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~479.6 g/mol) via ESI-MS .
  • NMR : Key signals include δ 1.35–1.50 ppm (butyl chain CH₂), δ 3.70–3.90 ppm (piperidine CH₂), and δ 7.20–7.40 ppm (aromatic protons) .

Q. What are the common impurities or degradation products associated with this compound?

  • Impurity Profiling : Likely impurities include:

  • Desulfonated Analog : Formed via hydrolysis of the sulfonamide group under acidic conditions.
  • Oxidized Piperidine : Detectable via LC-MS (increase in m/z by 16 Da) .
    • Mitigation : Store the compound in anhydrous conditions (desiccator, -20°C) and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can stereochemical purity (e.g., chiral centers) be assessed for this compound?

  • Chiral HPLC : Use a CHIRALPAK® IG-3 column with hexane:isopropanol (80:20) to separate enantiomers. Validate resolution using racemic mixtures .
  • Circular Dichroism (CD) : Compare the CD spectrum to a known enantiomerically pure standard. Peaks at 220–240 nm are indicative of chiral sulfonamide configuration .

Q. What in vitro assays are suitable for evaluating its pharmacological activity (e.g., receptor binding)?

  • Target Identification :

  • GPCR Screening : Prioritize assays for histamine or serotonin receptors due to the piperidine moiety’s affinity for amine-binding targets .
  • Enzyme Inhibition : Test against serine proteases (e.g., trypsin-like enzymes) via fluorogenic substrate assays (λₑₓ 380 nm, λₑₘ 460 nm) .
    • Dose-Response Analysis : Use a 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) to validate assay conditions .

Q. How can metabolic stability be evaluated in hepatic microsomes?

  • Protocol :

  • Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
  • Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .
  • Quantify remaining compound via LC-MS/MS. A half-life <30 minutes suggests rapid hepatic clearance .

Data Contradictions and Resolution

Q. Discrepancies in reported HPLC retention times: How should researchers address variability?

  • Root Cause : Differences in column batches, mobile phase pH, or temperature.
  • Resolution :

  • Standardize buffer preparation (e.g., 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6) .
  • Perform system suitability tests with USP reference standards before sample analysis .

Q. Conflicting data on metabolic pathways: How to design follow-up studies?

  • Hypothesis Testing :

  • Use isotopic labeling (e.g., ¹⁴C-labeled compound) to track metabolites in urine/bile from rodent models .
  • Combine with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

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